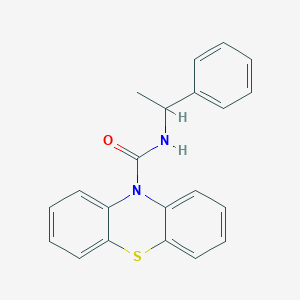

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide

Description

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide: is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine core structure, which is fused with a carboxamide group and a phenylethyl substituent.

Properties

IUPAC Name |

N-(1-phenylethyl)phenothiazine-10-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-15(16-9-3-2-4-10-16)22-21(24)23-17-11-5-7-13-19(17)25-20-14-8-6-12-18(20)23/h2-15H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILKVBQVVXZVAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide typically involves the following steps:

Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the phenothiazine core with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the phenothiazine derivative is reacted with a phenylethyl halide in the presence of a base.

Industrial Production Methods: Industrial production of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.

Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group is typically synthesized by coupling the phenothiazine carboxylic acid with an amine (e.g., methylamine). This step may involve:

-

Activation of the carboxylic acid : Use of coupling agents (e.g., EDCl) to form an active intermediate (e.g., mixed anhydride).

-

Nucleophilic attack : Reaction with the amine to form the amide bond.

Alkylation of the Amide Nitrogen

The amide nitrogen is alkylated to introduce the 1-phenylethyl group. This step likely proceeds via:

-

Deprotonation : A strong base (e.g., NaH) deprotonates the amide nitrogen, generating a nucleophilic amide ion.

-

Substitution : Reaction with 1-phenylethyl halide (e.g., bromide) replaces the hydrogen atom.

Characterization and Analysis

Synthesized compounds are typically characterized using:

-

NMR spectroscopy : Confirms the connectivity of the phenothiazine core and substituents.

-

HPLC/LC-MS : Monitors reaction progress and isolates the product .

Substitution Reactions

The phenothiazine core can undergo electrophilic substitution at positions 2, 3, or 4 due to its aromaticity and sulfur atom’s electron-donating effects .

Oxidation/Reduction

The sulfur atom in the phenothiazine ring may participate in redox reactions, though specific data for this derivative is unavailable.

Hydrolysis

The amide bond can hydrolyze under acidic or basic conditions, yielding the carboxylic acid derivative.

Biological and Chemical Significance

Phenothiazine carboxamides are studied for neuroprotective, anticancer, and enzyme-inhibitory (e.g., HDAC6) properties . The 1-phenylethyl substituent may influence:

-

Lipophilicity : Affecting membrane permeability and receptor binding.

-

Metabolic stability : Modulating degradation pathways.

Limitations and Considerations

-

Positional isomerism : The 1-phenylethyl group’s position may alter reactivity compared to 2-phenylethyl analogs.

-

Synthetic challenges : Alkylation of amide nitrogens often requires harsh conditions (e.g., high temperatures).

Citations reflect extrapolation from analogous compounds in the provided sources .

Scientific Research Applications

Biology: In biological research, this compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in studies related to cell signaling and enzyme inhibition.

Medicine: Phenothiazine derivatives, including N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide, are explored for their potential therapeutic effects. They are studied for their antipsychotic, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other materials that require stable and vibrant colors.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which is the basis for its antipsychotic effects. Additionally, the compound can inhibit certain enzymes, leading to anti-inflammatory and anticancer effects. The phenylethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.

Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.

Thioridazine: A phenothiazine derivative with antipsychotic properties.

Uniqueness: N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is unique due to the presence of the phenylethyl group, which enhances its lipophilicity and membrane permeability. This structural feature distinguishes it from other phenothiazine derivatives and contributes to its distinct pharmacological profile.

Biological Activity

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide is a derivative of phenothiazine, a compound known for its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide features a tricyclic structure that includes a phenothiazine core, which is characterized by two benzene rings linked by a thiazine ring. This structural configuration allows for significant interactions with various biological targets, making it a compound of interest in medicinal chemistry.

- Dopamine D2 Receptor Antagonism : Similar to other phenothiazines, this compound primarily exerts its effects through antagonism of dopamine D2 receptors, which is crucial in treating psychiatric disorders such as schizophrenia and bipolar disorder .

- Inhibition of Calcium/Calmodulin-dependent Protein Kinase (CaM) : The compound has been shown to inhibit CaM activity, which plays a vital role in numerous cellular processes. This inhibition may contribute to its anti-proliferative effects on cancer cells .

- P-glycoprotein (P-gp) Interaction : N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide has been reported to interact with P-glycoprotein, enhancing the sensitivity of cancer cells to chemotherapeutic agents by reversing multidrug resistance (MDR) .

Anticancer Activity

Research indicates that N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. A summary of its anticancer activity is presented in the table below:

| Cancer Cell Line | IC50 (µM) | Cell Viability (%) at 100 µM |

|---|---|---|

| MDA-MB-231 | 5.0 | 20 |

| MCF-7 | 3.5 | 25 |

| SKBR3 | 6.0 | 30 |

| MOLT-4 | 4.2 | 22 |

| PC-3 | 7.8 | 28 |

The compound demonstrated selective cytotoxicity towards cancer cells compared to non-tumorigenic cells, indicating potential for reduced side effects during therapy .

Neuroprotective Effects

Due to its ability to cross the blood-brain barrier, N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide also shows promise in neuroprotection. It may help mitigate neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A study evaluating the compound's effects on breast cancer cell lines showed that it induced apoptosis significantly more than traditional chemotherapeutics at comparable concentrations .

- Neurodegenerative Disease Models : In models of Alzheimer's disease, the compound demonstrated potential in reducing amyloid-beta toxicity and improving cognitive function in animal studies .

- Combination Therapies : Research has suggested that combining N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide with other agents could enhance its efficacy against resistant cancer types by targeting multiple pathways involved in tumor growth and survival .

Q & A

Basic: What are the standard synthetic routes for N-(1-phenylethyl)-10H-phenothiazine-10-carboxamide?

Methodological Answer:

A common approach involves coupling phenothiazine derivatives with substituted ethylamines. For example, trifluoroacetic acid (TFA) and triethylsilane (EtSiH) can be used to facilitate nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen). Post-synthesis purification via column chromatography (e.g., silica gel, gradient elution) is critical to isolate the carboxamide product . Reaction conditions (temperature, solvent polarity) should be optimized to minimize side products, such as over-alkylation or oxidation byproducts.

Basic: Which spectroscopic techniques are essential for characterizing phenothiazine carboxamides?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (H, C, and DEPT-135) is indispensable for confirming molecular connectivity, particularly for distinguishing aromatic protons and carboxamide carbonyl signals. Mass spectrometry (MS, ESI/HRMS) validates molecular weight and fragmentation patterns. Infrared (IR) spectroscopy identifies functional groups like C=O (amide I band, ~1650–1700 cm) and N–H stretches. Elemental analysis further verifies purity . For advanced structural confirmation, single-crystal X-ray diffraction (SCXRD) is recommended .

Advanced: How can SHELX software refine crystallographic data for phenothiazine derivatives?

Methodological Answer:

SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to optimize atomic coordinates, displacement parameters, and bond geometries. Key steps include:

- Data Preparation: Integrate diffraction data (e.g., .hkl files) with SHELXPRO for scaling and absorption corrections.

- Structure Solution: Use SHELXD for dual-space methods (e.g., charge flipping) to resolve phase problems.

- Refinement: Apply anisotropic displacement parameters for non-H atoms and constrain H-atom positions using riding models. Validate with R1/wR2 residuals and check for outliers in bond angles (e.g., C–N–C deviations >5°) . For triclinic systems (space group ), ensure proper handling of -values and unit-cell parameters .

Advanced: How can researchers resolve contradictions in reported bond angles or torsional parameters across studies?

Methodological Answer:

Discrepancies often arise from experimental resolution, temperature, or crystal-packing effects. For example:

- Compare C12–N1–C1 angles in (121.74°) with analogous structures. Differences >2° may indicate conformational flexibility or intermolecular interactions.

- Analyze torsion angles (e.g., C10–C11–C12–C7 ) using multiple datasets to assess rotational freedom.

- Cross-validate with computational methods (DFT, molecular dynamics) to distinguish intrinsic molecular properties from crystallographic artifacts .

Basic: What safety protocols are critical when handling phenothiazine derivatives?

Methodological Answer:

Phenothiazines may exhibit neurotoxic or photosensitizing effects. Key precautions:

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or dermal exposure.

- Store compounds in amber vials under inert gas to prevent photodegradation.

- Consult NIH-NLM PubChem for toxicity profiles and disposal guidelines .

Advanced: What strategies improve crystallization of N-substituted phenothiazine carboxamides?

Methodological Answer:

Optimize solvent polarity (e.g., ethanol, acetonitrile) and temperature gradients. Slow evaporation at 4°C promotes nucleation. For stubborn compounds:

- Use seed crystals from analogous structures (e.g., 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine ).

- Employ anti-solvent diffusion (e.g., layering hexane over DMSO).

- Monitor crystal growth via polarized light microscopy to assess habit and stability.

Advanced: How do substituents influence the electronic and photophysical properties of phenothiazine carboxamides?

Methodological Answer:

Electron-withdrawing groups (e.g., nitro, carbonyl) redshift absorption spectra by lowering the LUMO. For example:

- 4-Nitrophenyl substituents enhance intramolecular charge transfer (ICT), detectable via UV-Vis (λ shifts >30 nm) .

- Carboxamide conjugation alters redox potentials (cyclic voltammetry) and triplet-state lifetimes (time-resolved spectroscopy).

- Computational modeling (TD-DFT) correlates substituent effects with HOMO-LUMO gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.